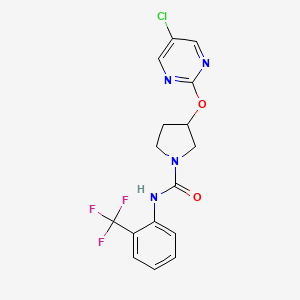
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H14ClF3N4O2 and its molecular weight is 386.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, with CAS number 2034300-63-3, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14ClF3N4O2
- Molecular Weight : 386.75 g/mol
- SMILES Notation : O=C(Nc1ccccc1C(F)(F)F)N1CCC(Oc2ncc(Cl)cn2)C1
The compound features a pyrrolidine core linked to a chloropyrimidine and a trifluoromethylphenyl group, which may enhance its lipophilicity and biological interactions.
1. Antiparasitic Activity
Research has indicated that compounds similar to this compound exhibit promising activity against parasitic infections, particularly those caused by Trypanosoma species. For instance, analogs with structural similarities have shown in vitro IC50 values in the nanomolar range against T. b. brucei without significant toxicity to human fibroblast cells (MRC-5). This suggests that modifications to the pyrimidine structure can lead to enhanced selectivity and potency against specific pathogens .
2. Anticancer Properties
The compound's structural features may also confer anticancer properties. Studies on related pyrrolidine derivatives have demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. These derivatives have shown subnanomolar GI50 values and selective cytotoxicity towards tumor cells over normal cells . The ability to inhibit key cellular processes such as mitosis positions this class of compounds as potential candidates for further development in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for tumor growth and survival .
- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, these compounds can halt cell division, making them effective against rapidly dividing cancer cells .
Research Findings and Case Studies
Propiedades
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-10-7-21-14(22-8-10)26-11-5-6-24(9-11)15(25)23-13-4-2-1-3-12(13)16(18,19)20/h1-4,7-8,11H,5-6,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZVDPPSUIMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














